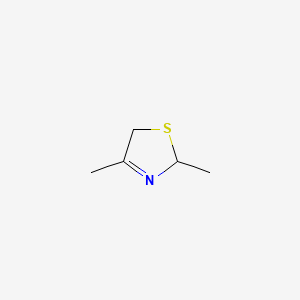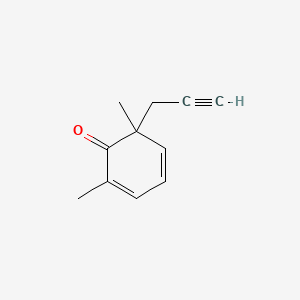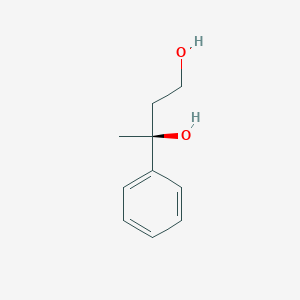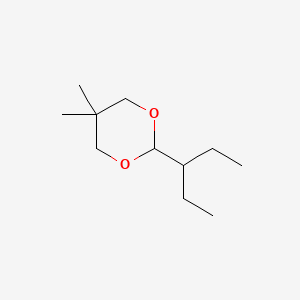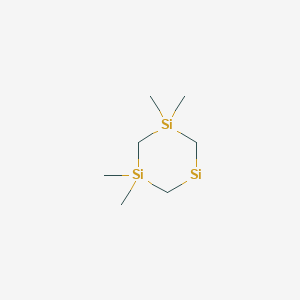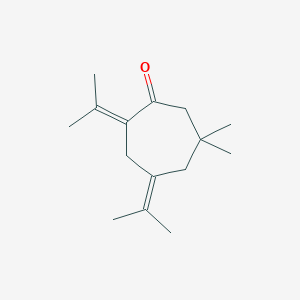
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is a complex organic compound characterized by a seven-membered ring structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The detailed mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different structural properties.
Cyclooctanone: An eight-membered ring ketone with comparable chemical behavior but larger ring size.
2,4-Dimethyl-3-pentanone: A smaller ketone with similar substituents but different ring structure.
Uniqueness
Cycloheptanone, 6,6-dimethyl-2,4-bis(1-methylethylidene)-(9CI) is unique due to its seven-membered ring structure and the presence of multiple substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
6,6-dimethyl-2,4-di(propan-2-ylidene)cycloheptan-1-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-13(11(3)4)14(16)9-15(5,6)8-12/h7-9H2,1-6H3 |
InChI Key |
XXZKBJMSLOFTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(=C(C)C)C(=O)CC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


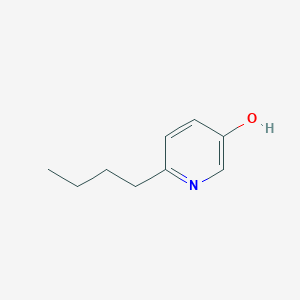
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
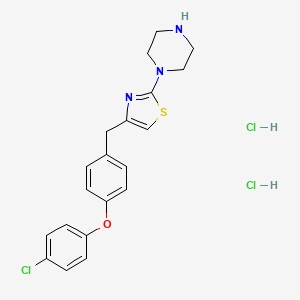
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
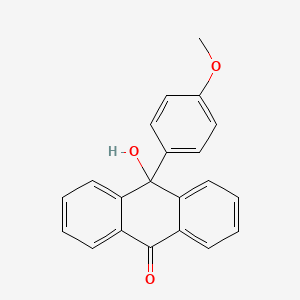
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
